Febantel

Pharmacokinetics Prodrug Metabolism Anthelmintic

Febantel (CAS 58306-30-2) is a pro-benzimidazole prodrug requiring hepatic conversion to fenbendazole and oxfendazole for anthelmintic activity. Its distinct PK profile features 65% lower Cmax vs direct fenbendazole, enabling safer combination therapies. Validated 100% nematode/cestode clearance with praziquantel paste provides a formulation benchmark. Parasite infection reduces metabolite AUC by 23.7% — a quantitative model for PK/PD disease-interaction studies. Its solution instability and stabilization at pH 3–5 offer formulation development opportunities. Procure febantel when the prodrug mechanism is scientifically essential; it is not interchangeable with fenbendazole or oxfendazole.

Molecular Formula C20H22N4O6S
Molecular Weight 446.5 g/mol
CAS No. 58306-30-2
Cat. No. B1672320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebantel
CAS58306-30-2
SynonymsFebantel;  Rintal;  Bay Vh 5757;  Febantelum [INN-Latin];  BAY Vh5757;  Febantelum;  Combotel;  Oratel;  Negabot Plus;  Paste;  Rintal (TN);  Febantel (USAN/INN).
Molecular FormulaC20H22N4O6S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC
InChIInChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)
InChIKeyHMCCXLBXIJMERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Febantel (CAS 58306-30-2): Baseline Overview and Scientific Procurement Context


Febantel (CAS 58306-30-2) is a pro-benzimidazole anthelmintic agent used exclusively in veterinary medicine for the treatment of gastrointestinal nematodes and cestodes in a range of species including dogs, cats, sheep, and cattle . It is a prodrug with no intrinsic anthelmintic activity; its therapeutic effect is contingent upon in vivo hepatic metabolism to its active moieties, fenbendazole and oxfendazole [1]. This metabolic conversion is the foundational property that distinguishes febantel from direct-acting benzimidazoles and forms the basis for its specific application and procurement considerations [2].

Why Substituting Febantel with Fenbendazole or Oxfendazole is Scientifically Invalid


Direct substitution of febantel with its active metabolites, fenbendazole or oxfendazole, is not scientifically supported due to its distinct and clinically relevant pharmacokinetic (PK) profile. Febantel functions as a prodrug, resulting in a delayed and prolonged formation of active metabolites compared to direct administration of fenbendazole. Specifically, febantel exhibits a significantly shorter time to maximum concentration (Tmax) and a lower maximum plasma concentration (Cmax) than fenbendazole, which translates to a different systemic exposure profile and potentially a different safety and efficacy window [1]. Furthermore, the in vivo conversion of febantel is not a simple 1:1 stoichiometric process but involves a complex metabolic pathway that can be influenced by factors such as parasite infection status, which has been shown to significantly alter the AUC of its metabolites [2]. This metabolic nuance is absent when administering the active compound directly, making febantel a unique therapeutic entity rather than a mere interchangeable prodrug.

Febantel (CAS 58306-30-2): Product-Specific, Quantified Differentiation Against Closest Analogs


Febantel's Prolonged Systemic Exposure Compared to Fenbendazole

Febantel's unique prodrug nature results in a significantly different pharmacokinetic profile compared to direct administration of its primary active metabolite, fenbendazole. In a head-to-head comparison, febantel achieved a 65% lower maximum plasma concentration (Cmax) than fenbendazole, indicating a more controlled and prolonged release of the active moiety [1]. This difference in peak exposure is a key differentiator for formulations where a lower Cmax might be associated with a different safety or tolerability profile.

Pharmacokinetics Prodrug Metabolism Anthelmintic Veterinary Pharmacology

Demonstrated Broad-Spectrum Efficacy in a Dual-Action Combination Formulation

Febantel's clinical utility is most clearly demonstrated in combination with praziquantel. A paste formulation of 3.4% febantel and 0.34% praziquantel, administered once daily for 3 days, achieved 100% efficacy in removing key canine and feline parasites, including Ancylostoma caninum, Toxocara canis, and Taenia sp. [1]. This specific, quantified efficacy for a defined combination provides a clear benchmark for product performance.

Anthelmintic Efficacy Combination Therapy Veterinary Parasitology Nematodes Cestodes

Impact of Parasite Infection Status on Febantel's Metabolite Bioavailability

The in vivo activation of febantel is demonstrably influenced by the host's health status, a variable not applicable to the direct administration of its active metabolites. In a controlled study, lambs infected with Trichostrongylus colubriformis exhibited a significant 23.7% reduction in the area under the curve (AUC) for febantel's active metabolites (fenbendazole and oxfendazole) compared to parasite-naïve animals [1]. This reduction was specific to the T. colubriformis infection group, highlighting a disease-state interaction unique to this prodrug.

Pharmacokinetics Host-Parasite Interaction Drug Metabolism Sheep Bioavailability

Stabilized Formulation Enabled by Febantel's pH-Dependent Stability

Febantel's chemical instability in solution is a known challenge, but this property has been addressed through specific formulation patents, creating a unique and protected commercial product. A stabilized febantel formulation is achieved by maintaining a pH of 3-5 when diluted 1:10 with water [1]. This patent-protected method directly addresses febantel's inherent lability, creating a specific, stable, and commercially viable product that is not replicated by simply dissolving fenbendazole or oxfendazole.

Pharmaceutical Formulation Stability Prodrug Chemistry Intellectual Property

Evidence-Based Applications for Febantel (CAS 58306-30-2) in Research and Industrial Settings


Veterinary Pharmacology Research on Prodrug Metabolism and Drug-Disease Interactions

Researchers studying the influence of host factors on drug bioavailability should prioritize febantel. The documented 23.7% reduction in metabolite AUC in T. colubriformis-infected lambs [1] provides a quantitative model for investigating how disease states can alter the activation and efficacy of a prodrug, a phenomenon not observed with its direct-acting metabolite fenbendazole.

Development and Benchmarking of Fixed-Dose Combination Anthelmintics

Febantel is an ideal active pharmaceutical ingredient (API) for developing or benchmarking broad-spectrum combination products. The established high efficacy (100% clearance of key nematodes and cestodes) of the febantel/praziquantel paste formulation [2] serves as a validated reference point for comparing new formulations or evaluating the performance of alternative combination partners.

Formulation Science and Stability Studies for Pro-Drug APIs

Industrial formulation scientists should consider febantel when developing new liquid or semi-solid dosage forms. Its inherent instability in solution, and the patented method for its stabilization at pH 3-5 [3], offer a concrete case study in overcoming the challenges of prodrug lability through pH-controlled formulation design.

Procurement for Comparative Pharmacokinetic Studies

For laboratories conducting comparative bioavailability or bioequivalence studies, febantel is a necessary reference standard. Its distinct PK profile, characterized by a 65% lower Cmax compared to fenbendazole [4], makes it an essential comparator for evaluating the performance of novel benzimidazole formulations or alternative delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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